(3,6-Dichloro-5-methoxypyridin-2-yl)methanol
Overview
Description
“(3,6-Dichloro-5-methoxypyridin-2-yl)methanol” is a chemical compound with a unique structure that makes it versatile for various scientific research. It has the empirical formula C7H7Cl2NO2 and a molecular weight of 208.04 .
Molecular Structure Analysis
The molecular structure of “(3,6-Dichloro-5-methoxypyridin-2-yl)methanol” can be represented by the SMILES string COc1cc(Cl)c(CO)nc1Cl
. This indicates that the molecule contains a pyridine ring with two chlorine atoms and one methoxy group attached, as well as a methanol group.
Physical And Chemical Properties Analysis
“(3,6-Dichloro-5-methoxypyridin-2-yl)methanol” is a solid compound . Its molecular formula is C7H7Cl2NO2 and it has a molecular weight of 208.04 .
Scientific Research Applications
Charge Transfer Complexation Studies
The compound has been studied in the context of charge transfer (CT) interactions. Research by Alghanmi & Habeeb (2015) investigated the CT interaction between 5-amino-2-methoxypyridine, which has structural similarities to (3,6-Dichloro-5-methoxypyridin-2-yl)methanol, and chloranilic acid in various solvents. This study highlighted the formation of CT complexes, offering insights into the complex's stability and interaction dynamics (Alghanmi & Habeeb, 2015).
Structural Characterization and Hydrogen Bonding
In a study focusing on structural characterization, Böck et al. (2021) analyzed the hydrogen bonding patterns and protonation sites of compounds structurally related to (3,6-Dichloro-5-methoxypyridin-2-yl)methanol. This research provides valuable data on the molecular conformations and intermolecular interactions of such compounds (Böck et al., 2021).
Surface Site Probing via Methanol Adsorption and Desorption
The adsorption and desorption processes involving methanol have been studied to understand the surface sites of metal oxide catalysts. Wu et al. (2012) utilized methanol to probe the nature of surface sites on ceria nanocrystals, which is relevant to understanding the interactions involving compounds like (3,6-Dichloro-5-methoxypyridin-2-yl)methanol (Wu et al., 2012).
Photoreactions in Methanol
The photoreactions of compounds in methanol have been a subject of study. For instance, Ohkoshi et al. (1992) investigated the photoreactions of 3-methoxycarbonyl-N-methylpyridinium under different conditions, providing insights relevant to the behavior of similar compounds like (3,6-Dichloro-5-methoxypyridin-2-yl)methanol (Ohkoshi et al., 1992).
Stability of Imino Macrocycles in Water
Research by Saggiomo & Lüning (2008) discussed the stability of imines generated from 4-methoxypyridine-2,6-dicarbaldehyde in water, providing relevant insights into the stability of related compounds in aqueous environments (Saggiomo & Lüning, 2008).
Thermo-solvatochromism Studies
The study of thermo-solvatochromism in compounds similar to (3,6-Dichloro-5-methoxypyridin-2-yl)methanol has been explored by Tada et al. (2003) and Antonious et al. (2002). These studies provide insights into how such compounds interact with different solvents and temperatures, affecting their solvatochromic properties (Tada et al., 2003), (Antonious et al., 2002).
Ligand Exchange Reactions
Klausmeyer et al. (2003) conducted studies on ligand exchange reactions of [Et4N]3[W2(CO)6(OMe)3], which are pertinent to understanding the reactivity and exchange processes in compounds like (3,6-Dichloro-5-methoxypyridin-2-yl)methanol (Klausmeyer et al., 2003).
Safety And Hazards
“(3,6-Dichloro-5-methoxypyridin-2-yl)methanol” is classified as Acute Tox. 4 Oral - Eye Dam. . It’s labeled with the signal word “Danger” and has hazard statements H302 - H318, indicating that it’s harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
properties
IUPAC Name |
(3,6-dichloro-5-methoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2,11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSBVJXKQZGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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